4-(Piperidin-2-yl)pyrimidine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives, characterized by a six-membered ring structure containing nitrogen atoms. Specifically, this compound features a piperidine group attached to the pyrimidine ring. The dihydrochloride form indicates the presence of two hydrochloride ions, which enhances its solubility in water and makes it suitable for various applications in research and industry.
This compound can be synthesized from various precursors and is available through chemical suppliers. Its structural formula is represented as C10H15N3·2HCl, with a molecular weight of approximately 232.2 g/mol. The compound's unique structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.
4-(Piperidin-2-yl)pyrimidine dihydrochloride is classified as:
The synthesis of 4-(Piperidin-2-yl)pyrimidine dihydrochloride typically involves several key steps:
The molecular structure of 4-(Piperidin-2-yl)pyrimidine dihydrochloride consists of:
The structural formula can be represented as follows:
4-(Piperidin-2-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:
The choice of reaction conditions (temperature, solvent, and catalysts) significantly influences the product distribution and yield.
The mechanism of action for compounds like 4-(Piperidin-2-yl)pyrimidine dihydrochloride often involves:
Research indicates potential applications in pharmacology, particularly in developing therapeutic agents targeting specific pathways associated with diseases.
Relevant data on solubility indicates high solubility in polar solvents due to its ionic nature when dissolved.
4-(Piperidin-2-yl)pyrimidine dihydrochloride has several applications in scientific research:
Research continues to explore its efficacy and safety profiles, aiming to expand its application scope within medicinal chemistry and beyond.
The molecular architecture of 4-(piperidin-2-yl)pyrimidine dihydrochloride (C₉H₁₅Cl₂N₃, MW: 236.14 g/mol) exemplifies strategic hybridization in pharmacophore design [4]. This compound integrates two privileged heterocycles:
The covalent linkage at the pyrimidine C4-piperidine C2 position creates a spatially oriented scaffold that simultaneously engages multiple binding sites. As evidenced in CDC42/RHOJ GTPase inhibitors, this hybrid enables:
Table 1: Structural Attributes of Piperidine-Pyrimidine Hybrids
Structural Feature | Biophysical Role | Therapeutic Application |
---|---|---|
Pyrimidine ring (H-bond acceptor) | Targets ATP-binding sites of kinases | CDC42 inhibitors (e.g., ARN25062 series) [2] |
Piperidine N-H (cationic center) | Forms salt bridges with aspartate/glutamate residues | Anticancer agents targeting GTPase-effector interfaces [6] |
Hybrid scaffold torsion angle (~120°) | Enforces three-dimensional complementarity with protein surfaces | Optimization of binding kinetics in CDC42 inhibitors [2] |
The dihydrochloride salt form of 4-(piperidin-2-yl)pyrimidine is a deliberate pharmaceutical optimization addressing inherent limitations of free bases:
In the CDC42 inhibitor ARN25499 (a structural analog), dihydrochloride salt formation directly correlated with improved pharmacokinetics:
Table 2: Impact of Salt Formation on Drug Properties
Parameter | Free Base | Dihydrochloride Salt | Pharmacological Advantage |
---|---|---|---|
Water solubility | Low (logP >2) | High (>50 mg/mL) | Enhanced oral absorption and IV formulation |
Melting point | Variable (oils common) | Defined (200-300°C range) [4] | Improved crystallinity and stability |
Bioavailability | <20% in rodent models | Up to 40.7% [3] | Reduced dosing frequency |
Piperidine-based therapeutics have undergone three transformative generations:
Table 3: Evolution of Piperidine-Based Therapeutics
Generation | Representative Agents | Mechanism | Limitations |
---|---|---|---|
First-gen | Piperine, natural alkaloids | Non-specific antioxidant/antiproliferative | Low potency, undefined targets |
Second-gen | Vinblastine, Raloxifene | Tubulin binding inhibition, SERM activity | Off-target toxicity |
Third-gen | ARN25499 (CDC42 inhibitor) | Allosteric GTPase-effector disruption | Requires salt forms for optimal PK |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5